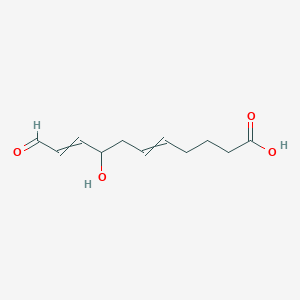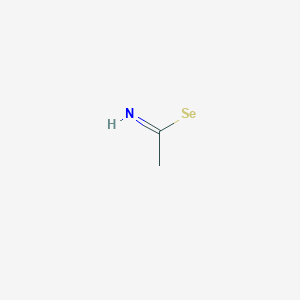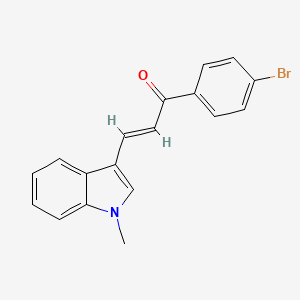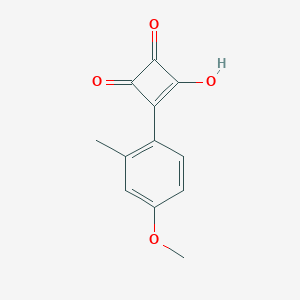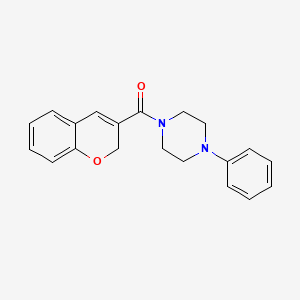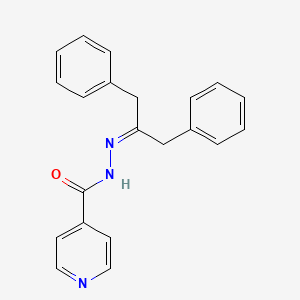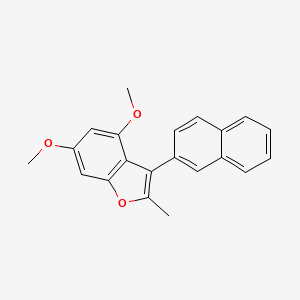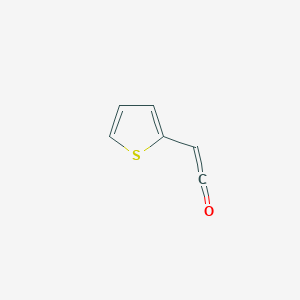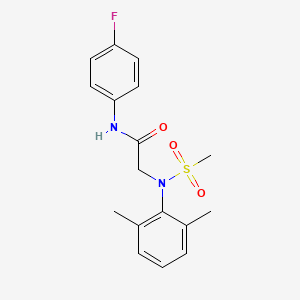![molecular formula C12H22N2+2 B14172149 1,4-Bis(prop-2-enyl)-1,4-diazoniabicyclo[2.2.2]octane CAS No. 4204-17-5](/img/structure/B14172149.png)
1,4-Bis(prop-2-enyl)-1,4-diazoniabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(prop-2-enyl)-1,4-diazoniabicyclo[2.2.2]octane is a nitrogen-containing bicyclic compound with a cage-like structure. It is known for its unique chemical properties and applications in various fields, including organic synthesis and catalysis. This compound is typically a white crystalline solid with a slight ammonia-like odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(prop-2-enyl)-1,4-diazoniabicyclo[2.2.2]octane can be synthesized through several methods. One common approach involves the reaction of 1,4-diazabicyclo[2.2.2]octane with prop-2-enyl halides under basic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of zeolite catalysts to enhance the reaction rate and selectivity . The final product is purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(prop-2-enyl)-1,4-diazoniabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1,4-Bis(prop-2-enyl)-1,4-diazoniabicyclo[2.2.2]octane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Bis(prop-2-enyl)-1,4-diazoniabicyclo[2.2.2]octane involves its ability to act as a nucleophile and a base. The compound can donate electron pairs to electrophiles, facilitating various organic transformations. Its cage-like structure provides steric hindrance, which can influence the selectivity of reactions .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: A structurally similar compound with a wide range of applications in organic synthesis and catalysis.
Quinuclidine: Another bicyclic amine with similar nucleophilic and basic properties.
Triethylenediamine: Known for its use as a catalyst in polymerization reactions.
Uniqueness
1,4-Bis(prop-2-enyl)-1,4-diazoniabicyclo[2.2.2]octane is unique due to its prop-2-enyl substituents, which enhance its reactivity and provide additional functionalization options. This makes it a valuable compound for specialized applications in organic synthesis and materials science .
Properties
CAS No. |
4204-17-5 |
|---|---|
Molecular Formula |
C12H22N2+2 |
Molecular Weight |
194.32 g/mol |
IUPAC Name |
1,4-bis(prop-2-enyl)-1,4-diazoniabicyclo[2.2.2]octane |
InChI |
InChI=1S/C12H22N2/c1-3-5-13-7-10-14(6-4-2,11-8-13)12-9-13/h3-4H,1-2,5-12H2/q+2 |
InChI Key |
NQXMQNIAEHTRGW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC[N+]12CC[N+](CC1)(CC2)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


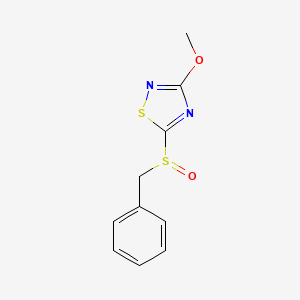
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B14172069.png)
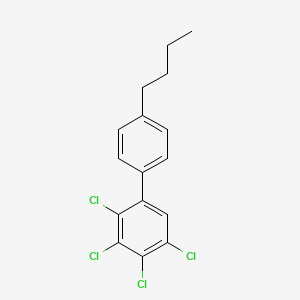
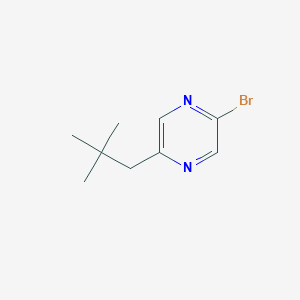
![5-[4-(Methanesulfonyl)phenyl]-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14172092.png)
